2,7-Dimethyl-1-benzothiophen-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dimethyl-1-benzothiophen-3-amine is an organic compound with the molecular formula C({10})H({11})NS It belongs to the class of benzothiophenes, which are sulfur-containing heterocyclic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 2,7-Dimethyl-1-benzothiophen-3-amine typically begins with commercially available starting materials such as 2,7-dimethylbenzothiophene.
Amination Reaction: One common method involves the amination of 2,7-dimethylbenzothiophene using reagents like ammonia or amines under catalytic conditions. This can be achieved through a Buchwald-Hartwig amination reaction, which employs palladium catalysts and ligands to facilitate the formation of the C-N bond.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (100-150°C) and may require the use of bases such as sodium tert-butoxide to deprotonate the amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 2,7-Dimethyl-1-benzothiophen-3-amine can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding amine or thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for the introduction of various functional groups. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran as solvent.
Substitution: Halogens (e.g., bromine, chlorine), nitric acid, sulfuric acid, and acetic anhydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
2,7-Dimethyl-1-benzothiophen-3-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules, which can be utilized in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the design of new drugs, particularly those targeting specific enzymes or receptors.
Medicine
The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals. It may exhibit biological activity that can be harnessed for therapeutic purposes, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and dyes. Its ability to undergo various chemical transformations makes it valuable in material science.
Wirkmechanismus
The mechanism by which 2,7-Dimethyl-1-benzothiophen-3-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s sulfur atom can participate in redox reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1-benzothiophen-3-amine: Lacks the additional methyl group at the 7-position, which may affect its reactivity and biological activity.
2,7-Dimethyl-1-benzofuran-3-amine: Contains an oxygen atom instead of sulfur, leading to different chemical properties and applications.
2,7-Dimethyl-1-benzothiophen-3-carboxylic acid: Features a carboxyl group, altering its solubility and reactivity.
Uniqueness
2,7-Dimethyl-1-benzothiophen-3-amine is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. The presence of two methyl groups at the 2 and 7 positions can enhance its stability and modify its interaction with other molecules, making it a versatile compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C10H11NS |
---|---|
Molekulargewicht |
177.27 g/mol |
IUPAC-Name |
2,7-dimethyl-1-benzothiophen-3-amine |
InChI |
InChI=1S/C10H11NS/c1-6-4-3-5-8-9(11)7(2)12-10(6)8/h3-5H,11H2,1-2H3 |
InChI-Schlüssel |
TTZNQYLQHKFCHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=C(S2)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.